molecular formula C8H9F2NO B12619619 1-(2,6-Difluoropyridin-3-YL)propan-1-OL CAS No. 955919-46-7

1-(2,6-Difluoropyridin-3-YL)propan-1-OL

Cat. No.: B12619619
CAS No.: 955919-46-7
M. Wt: 173.16 g/mol
InChI Key: YVCDPMPCZQWJFV-UHFFFAOYSA-N
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Description

1-(2,6-Difluoropyridin-3-YL)propan-1-OL is a chemical compound characterized by the presence of a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions, and a propanol group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluoropyridin-3-YL)propan-1-OL typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine. This intermediate can then be further reacted to introduce the propanol group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluoropyridin-3-YL)propan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(2,6-Difluoropyridin-3-YL)propan-1-OL has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoropyridin-3-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Difluoropyridin-3-YL)propan-1-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

955919-46-7

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

1-(2,6-difluoropyridin-3-yl)propan-1-ol

InChI

InChI=1S/C8H9F2NO/c1-2-6(12)5-3-4-7(9)11-8(5)10/h3-4,6,12H,2H2,1H3

InChI Key

YVCDPMPCZQWJFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(C=C1)F)F)O

Origin of Product

United States

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